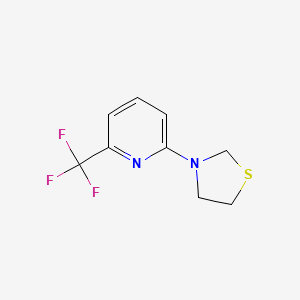

3-(6-(Trifluoromethyl)pyridin-2-yl)thiazolidine

Description

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds that contain both pyridine and thiazolidine ring systems. The compound is systematically classified as a substituted thiazolidine derivative, where the thiazolidine core is functionalized with a 6-(trifluoromethyl)pyridin-2-yl substituent at the 3-position. Thiazolidines constitute a fundamental class of five-membered saturated heterocyclic compounds featuring a thioether group and an amine group positioned at the 1 and 3 positions respectively. The parent thiazolidine structure represents a sulfur analogue of oxazolidine, with the molecular formula (CH2)3(NH)S.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the trifluoromethylpyridine moiety serving as a substituent on the thiazolidine ring. The trifluoromethyl group (-CF3) attached to the pyridine ring at the 6-position significantly influences the compound's electronic properties and molecular behavior. Trifluoromethylpyridines are recognized as important structural motifs in medicinal chemistry due to their unique physicochemical characteristics. The Chemical Abstracts Service has assigned the registry number 1707581-23-4 to this specific compound, facilitating its identification in chemical databases and literature.

The molecular structure can be described as containing two distinct heterocyclic systems: the pyridine ring bearing a trifluoromethyl substituent and the saturated thiazolidine ring. The connectivity between these two ring systems occurs through a nitrogen-carbon bond, creating a bicyclic framework that combines the electronic properties of both aromatic and saturated heterocycles. This structural arrangement places the compound within the broader category of nitrogen-containing heterocyclic compounds that are extensively studied for their pharmaceutical applications.

Historical Background and Discovery

The development of this compound emerges from the historical evolution of both thiazolidine and trifluoromethylpyridine chemistry. Thiazolidines were first recognized as important heterocyclic compounds in the early 20th century, with their biological significance becoming apparent through the discovery of naturally occurring derivatives such as penicillin. The systematic study of thiazolidine derivatives expanded significantly as researchers recognized their potential as pharmaceutical intermediates and biologically active compounds.

The incorporation of trifluoromethylpyridine moieties into organic molecules gained prominence following the recognition of fluorine's unique properties in drug design. Trifluoromethylpyridine derivatives became particularly important after the successful commercial introduction of fluazifop-butyl, the first trifluoromethylpyridine derivative to enter the agrochemical market. This success prompted extensive research into various synthetic methodologies for preparing trifluoromethylpyridine-containing compounds, leading to the development of more than twenty agrochemical products with International Organization for Standardization common names.

The specific compound this compound represents a convergence of these two important chemical lineages. The synthetic approaches to such compounds have evolved from simple condensation reactions to sophisticated multicomponent reactions. Recent advances in copper-catalyzed methodologies have enabled the efficient synthesis of thiazolidine derivatives through one-pot, multicomponent reactions involving primary amines, ketones, terminal alkynes, and isothiocyanates. These synthetic developments have made complex heterocyclic compounds like this compound more accessible for research and potential commercial applications.

The historical trajectory of this compound's development reflects broader trends in heterocyclic chemistry, where the combination of established pharmacophores with fluorinated substituents has led to the discovery of compounds with enhanced biological properties. The systematic exploration of structure-activity relationships in both thiazolidine and trifluoromethylpyridine series has provided the foundation for understanding the potential applications of hybrid molecules like this compound.

Structure-Activity Relationship Significance

The structure-activity relationship of this compound is fundamentally influenced by the unique electronic and steric properties conferred by both the trifluoromethylpyridine and thiazolidine components. The trifluoromethyl group exhibits strong electron-withdrawing characteristics, which significantly alter the electronic distribution within the pyridine ring and consequently affect the compound's interaction with biological targets. This electronic modification enhances the lipophilicity of the molecule while simultaneously increasing its metabolic stability, properties that are highly valued in pharmaceutical development.

The thiazolidine ring system contributes conformational flexibility to the overall molecular structure, allowing for multiple spatial arrangements that can optimize binding to target proteins or enzymes. Research on related thiazolidine derivatives has demonstrated that the stereochemistry at the 2- and 4-positions of the thiazolidine ring plays a crucial role in determining biological activity. For 2-(3-pyridyl)thiazolidine derivatives, the cis-(2R,4R) configuration has been identified as the preferred geometry for platelet-activating factor antagonism, suggesting that similar stereochemical considerations may apply to the 3-(6-(trifluoromethyl)pyridin-2-yl) derivative.

The position of the trifluoromethyl group on the pyridine ring is particularly significant for structure-activity relationships. Studies have shown that different positional isomers of trifluoromethylpyridine exhibit varying biological activities, with the 6-position substitution pattern providing distinct electronic and steric properties compared to 2- or 4-substituted analogues. The electron-withdrawing nature of the trifluoromethyl group at the 6-position creates an electron-deficient pyridine ring that may enhance binding affinity to nucleophilic sites on target biomolecules.

Comparative analysis with other thiazolidine-pyridine hybrids reveals important structure-activity insights. The 2-(pyridin-3-yl)thiazolidine compound, with molecular formula C8H10N2S and molecular weight 166.24, provides a structural analogue lacking the trifluoromethyl substitution. The presence of the trifluoromethyl group in this compound increases the molecular weight to 234.24 g/mol and significantly alters the compound's physicochemical properties, potentially leading to enhanced biological activity or altered selectivity profiles.

Research Importance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical sciences, reflecting the compound's potential as both a synthetic intermediate and a pharmacologically active molecule. In medicinal chemistry, the compound serves as an important representative of hybrid heterocyclic systems that combine established pharmacophores with fluorinated substituents to achieve enhanced biological properties. The presence of multiple heteroatoms - nitrogen in the pyridine ring, nitrogen and sulfur in the thiazolidine ring, and fluorine in the trifluoromethyl group - creates a complex electronic environment that can interact with diverse biological targets through various mechanisms.

From a synthetic chemistry perspective, the compound represents a challenging target that requires sophisticated methodologies for its efficient preparation. The development of copper-catalyzed multicomponent reactions has provided new pathways for accessing such complex structures in a single synthetic operation. These methodologies demonstrate the evolution of synthetic chemistry toward more efficient and environmentally friendly processes, where multiple bond-forming reactions can be accomplished in a single reaction vessel. The compound's synthesis serves as a test case for developing new catalytic systems and understanding the mechanistic aspects of heterocycle formation.

The fluorinated nature of this compound makes it particularly relevant to current trends in pharmaceutical research, where fluorine incorporation has become a standard strategy for improving drug properties. Trifluoromethylpyridine derivatives have found applications in both pharmaceutical and agrochemical industries, with five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties having received market approval. This track record suggests that compounds like this compound may possess similar commercial potential.

The compound's research importance is further enhanced by its potential role in understanding thiazole and thiazolidine chemistry, which has proven versatile in contributing to the development of various therapeutic agents. Thiazole-containing compounds have demonstrated significant anticonvulsant activities, with some derivatives showing median effective doses below 20 mg/kg in preclinical studies. The structural similarity between thiazole and thiazolidine systems suggests that this compound may exhibit comparable or novel biological activities that warrant systematic investigation.

Properties

IUPAC Name |

3-[6-(trifluoromethyl)pyridin-2-yl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)7-2-1-3-8(13-7)14-4-5-15-6-14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIPPPVAAKFZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

One of the primary methods involves the condensation of a suitable aldehyde with a thiazolidine precursor. This reaction often requires a catalyst or base to facilitate the formation of the thiazolidine ring.

- Starting Materials: 6-(Trifluoromethyl)pyridine-2-carbaldehyde, cysteine or cysteine derivatives.

- Reaction Conditions: Inert solvent (e.g., toluene, tetrahydrofuran), base (e.g., triethylamine), and controlled temperature.

- Product: this compound.

Cyclization Reactions

Cyclization reactions are another approach, where a linear precursor undergoes intramolecular cyclization to form the thiazolidine ring. This method may involve the use of specific reagents to facilitate ring closure.

- Starting Materials: Linear precursors containing a pyridine ring and a thiol group.

- Reaction Conditions: Acidic or basic conditions, depending on the precursor, and elevated temperatures.

- Product: this compound.

Key Challenges and Considerations

The synthesis of this compound poses several challenges:

- Reagent Toxicity: Handling of corrosive and toxic reagents.

- Reaction Conditions: Control of temperature and pressure to minimize side reactions.

- Scalability: Ensuring that the method is scalable for industrial production.

Research Findings

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing thiazolidine derivatives. For instance, the use of mild reaction conditions and novel intermediates has been explored to improve yield and reduce waste.

| Method | Yield | Reaction Conditions | Advantages |

|---|---|---|---|

| Condensation | 70-80% | Inert solvent, base, controlled temperature | High purity product |

| Cyclization | 60-70% | Acidic/basic conditions, elevated temperature | Simple setup, cost-effective |

Chemical Reactions Analysis

Types of Reactions

3-(6-(Trifluoromethyl)pyridin-2-yl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidine derivatives possess significant anticancer properties. For instance, thiazolidine-based compounds have been synthesized and tested against various cancer cell lines, demonstrating promising activity. One study highlighted the efficacy of thiazolidine derivatives against breast cancer cells, showing IC50 values that suggest stronger anti-breast cancer activity compared to standard treatments like 5-fluorouracil .

Antimicrobial Properties

The presence of the trifluoromethyl group enhances the compound's interaction with biological targets, leading to increased antimicrobial activity. A study demonstrated that derivatives containing trifluoromethyl groups exhibited significant antichlamydial activity, indicating their potential as antimicrobial agents.

Enzyme Inhibition

Thiazolidine derivatives have also been investigated for their ability to inhibit specific enzymes associated with various diseases. For example, some compounds have shown effectiveness as inhibitors of acetylcholinesterase and carbonic anhydrase, which are relevant in treating conditions like Alzheimer's disease and glaucoma .

Structure-Activity Relationship (SAR) Analysis

SAR studies have been crucial in understanding how modifications to the thiazolidine structure affect biological activity. The incorporation of electron-withdrawing groups like trifluoromethyl has been shown to enhance the potency of these compounds against various biological targets .

Case Studies

Several case studies highlight the therapeutic potential of 3-(6-(trifluoromethyl)pyridin-2-yl)thiazolidine:

- Anticancer Efficacy : In vitro studies on thiazolidine derivatives revealed significant cytotoxic effects against multiple cancer cell lines, with some compounds exhibiting selectivity towards specific types of cancer cells.

- Antimicrobial Activity : A derivative was tested against Chlamydia infections, showing that the trifluoromethyl substituent was critical for enhancing efficacy.

Synthetic Pathways and Future Directions

The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with thiazolidine precursors. Future research could focus on optimizing these synthetic routes to improve yield and purity.

Potential Research Directions

- Exploration of New Derivatives : Investigating new derivatives with varied substitutions could lead to compounds with improved bioactivity.

- In Vivo Studies : Conducting in vivo studies will be essential to evaluate the therapeutic potential and safety profile of these compounds.

Data Table: Summary of Biological Activities

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enhanced activity due to trifluoromethyl group |

| Thiazolidine Derivative A | Anticancer | IC50 = 5.71 μM against breast cancer |

| Thiazolidine Derivative B | Antichlamydial | Significant activity due to trifluoromethyl substitution |

Mechanism of Action

The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-2-yl)thiazolidine largely depends on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, potentially inhibiting their activity. The thiazolidine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position Effects :

- The 6-CF₃ group in the target compound contrasts with 5-CF₃ in . Positional differences influence electronic properties: 6-CF₃ may exert stronger inductive effects on the pyridine nitrogen, altering acidity and binding interactions compared to 5-CF₃ .

- Chlorine at the 6-position (as in ) increases electrophilicity but reduces lipophilicity relative to CF₃, impacting solubility and target engagement.

Fused systems like triazolopyrimidine () or imidazopyridine () introduce planar aromaticity, enhancing π-π interactions but possibly reducing metabolic stability relative to saturated thiazolidine.

Functional Group Synergy :

- The combination of CF₃ (electron-withdrawing) and thiazolidine (electron-donating via sulfur) creates a balanced electronic profile, distinct from halogenated analogs (e.g., ) or sulfur-free systems (e.g., ).

Biological Activity

3-(6-(Trifluoromethyl)pyridin-2-yl)thiazolidine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The thiazolidine ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1707581-23-4

- Molecular Formula : C10H8F3N2S

- Molecular Weight : 252.24 g/mol

The biological activity of thiazolidines often involves their interaction with various molecular targets within biological systems. For this compound, potential mechanisms include:

- TRPA1 Channel Activation : Similar to other thiazolidine derivatives, this compound may activate the TRPA1 channel, which is involved in pain and inflammation pathways. Studies have shown that thiazolidines can chemically react with nucleophilic cysteine residues in proteins, leading to sustained activation of TRPA1 channels .

- Antimicrobial Activity : Compounds containing thiazolidine rings have been reported to exhibit antimicrobial properties. The trifluoromethyl group may enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against various pathogens.

Antimicrobial Activity

Research indicates that thiazolidines can exhibit significant antimicrobial effects. For instance, a study showed that thiazolidine derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group in this compound may contribute to enhanced activity due to increased electron-withdrawing effects.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Thiazolidine Derivative A | MIC = 12 µg/mL against E. coli | |

| Thiazolidine Derivative B | MIC = 8 µg/mL against S. aureus |

Anticancer Activity

Thiazolidines have also been investigated for their anticancer properties. In vitro studies suggest that certain thiazolidine derivatives can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazolidine ring can significantly impact cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | <10 | |

| Thiazolidine Derivative C | Jurkat (T-cell leukemia) | 5.5 | |

| Thiazolidine Derivative D | HT-29 (colon cancer) | 15.0 |

Case Studies

-

Case Study on Pain Induction :

A study demonstrated that thiazolidine compounds could induce acute pain responses in a mouse model through TRPA1 activation. This highlights the potential for developing pain management therapies using modified thiazolidines . -

In Vivo Antitumor Efficacy :

In vivo experiments showed that a related thiazolidine derivative significantly reduced tumor size in xenograft models of human cancer, suggesting promising therapeutic potential for cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 3-(6-(Trifluoromethyl)pyridin-2-yl)thiazolidine, and what are their key reaction conditions?

The synthesis typically involves cyclocondensation of pyridine-2-thiol derivatives with trifluoromethyl-containing precursors. For example, hydrazine intermediates (e.g., 1-(3,5-diphenylcyclohex-2-enylidene)hydrazine) react with α-halogenated ketones or aldehydes under reflux in solvents like THF or ethanol. Key steps include the formation of the thiazolidine ring via nucleophilic substitution, with triethylamine often used to neutralize HCl by-products . Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are standard .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Characterization relies on spectroscopic methods:

- IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹ for thiazolidine).

- ¹H/¹³C-NMR confirms substituent positions on the pyridine and thiazolidine rings.

- Mass spectrometry verifies molecular weight (e.g., molecular ion peaks matching C₁₀H₈F₃N₂S). X-ray crystallography is used for absolute configuration determination in advanced studies .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. Moisture-sensitive due to the trifluoromethyl group; use desiccants like silica gel .

Advanced Research Questions

Q. How do modifications to the thiazolidine or pyridine moieties affect biological activity?

Structure-activity relationship (SAR) studies show that:

- Trifluoromethyl position : Substitution at the pyridine 6-position enhances metabolic stability and lipophilicity, improving membrane permeability .

- Thiazolidine ring modifications : Replacing sulfur with oxygen reduces iron-chelating capacity, diminishing antimicrobial activity . Computational docking studies (e.g., AutoDock Vina) correlate these changes with target binding affinities .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:

- Dose-response curves across multiple cell lines (e.g., MIC values in bacterial vs. fungal models).

- Control experiments with chelating agents (e.g., EDTA) to confirm metal-dependent mechanisms .

- Meta-analysis of published data to identify trends in activity against specific pathogens .

Q. How can computational methods predict degradation pathways under physiological conditions?

Density functional theory (DFT) calculations (e.g., Gaussian 16) model bond dissociation energies to identify labile sites. For example, the thiazolidine C–S bond is prone to hydrolysis in acidic environments. MD simulations (e.g., GROMACS) predict aggregation behavior in aqueous media .

Q. What advanced techniques differentiate isomeric by-products formed during synthesis?

- Chiral HPLC with polysaccharide-based columns resolves enantiomers.

- NOESY NMR identifies spatial proximity of protons in stereoisomers.

- LC-MS/MS quantifies trace impurities (<0.1%) using fragmentation patterns .

Methodological Notes

- Synthesis Optimization : Microwave-assisted reactions (e.g., 100–150°C, 30 min) reduce reaction times compared to conventional reflux (3–5 days) .

- Biological Assays : Use standardized protocols (CLSI guidelines) for antimicrobial testing to ensure reproducibility .

- Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to correlate structural features with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.